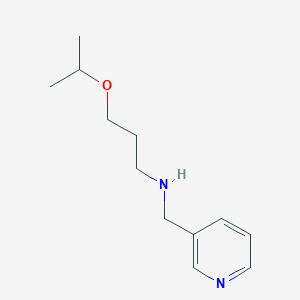
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine is a chemical compound with the molecular formula C14H19N3S and a molecular weight of 261.39 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes an imidazole ring and a methylsulfanyl-benzyl group .
Wissenschaftliche Forschungsanwendungen
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the development of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-imidazol-1-yl-propylamine and 4-methylsulfanyl-benzyl chloride.
Reaction Conditions: The two starting materials are reacted under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Analyse Chemischer Reaktionen
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.
Substitution: The benzyl group can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Wirkmechanismus
The mechanism by which (3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect pathways related to protein synthesis and degradation, depending on its specific interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-benzyl)-amine can be compared with other similar compounds, such as:
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-phenyl)-amine: Similar structure but with a phenyl group instead of a benzyl group.
(3-Imidazol-1-yl-propyl)-(4-methylsulfanyl-ethyl)-amine: Similar structure but with an ethyl group instead of a benzyl group.
Eigenschaften
IUPAC Name |
3-imidazol-1-yl-N-[(4-methylsulfanylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-18-14-5-3-13(4-6-14)11-15-7-2-9-17-10-8-16-12-17/h3-6,8,10,12,15H,2,7,9,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONVNBLFRADQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCCN2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine](/img/structure/B1306464.png)

![2-[1-(2-Hydroxy-ethylamino)-ethyl]-phenol](/img/structure/B1306467.png)




![5-[1-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1306483.png)




